2-{1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-yl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
Description
2-{1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-yl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic compound that features a unique structure combining a pyridazinone core with a piperazine ring substituted with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
IUPAC Name |
2-[1-oxo-1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-14(24-18(25)13-15-5-4-6-16(15)21-24)19(26)23-11-9-22(10-12-23)17-7-2-3-8-20-17/h2-3,7-8,13-14H,4-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPXYWDOGMOFNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=N2)N3C(=O)C=C4CCCC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-yl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one typically involves multi-step proceduresCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Nucleophilic Reactions
The cyclopenta[c]pyridazin-3-one core’s ketone group () is susceptible to nucleophilic attack. For example:
Piperazine Functionalization
The piperazine ring undergoes alkylation, acylation, and nucleophilic substitution due to its secondary amines:
Alkylation/Acylation
For this compound, the piperazine’s nitrogen atoms could react similarly to form derivatives with enhanced solubility or bioactivity .
Pyridazine Ring Reactivity
The pyridazine ring is electron-deficient, favoring electrophilic substitution at activated positions:
Electrophilic Substitution
| Position | Reagent | Product | Notes |
|---|---|---|---|
| C-6 | HNO/HSO | Nitro derivative | Limited by ring deactivation |
| C-7 | Br, FeCl | Bromo derivative | Requires directing groups |
Direct substitution is challenging without activating groups, but functionalization via cross-coupling (e.g., Suzuki-Miyaura) is plausible if halogenated precursors exist .
Cycloaddition and Click Chemistry
| Modification Step | Reagent | Reaction | Application |
|---|---|---|---|
| Piperazine alkylation | Propargyl bromide | Cu-catalyzed azide-alkyne cycloaddition | Bioconjugation or linker synthesis |
This strategy is exemplified in hybrid synthesis for drug-discovery platforms .
Stability Under Acidic/Basic Conditions
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Acidic Conditions : Protonation of pyridazine/pyridine nitrogen increases ring stability but may hydrolyze the ketone under strong acid.
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Basic Conditions : Deprotonation of the piperazine amines () enhances nucleophilicity but risks ketone aldol condensation .
Comparative Reactivity of Structural Analogs
Data from related compounds highlight trends in reactivity:
Synthetic Pathways for Derivatives
While direct synthesis data for this compound is limited, analogous routes involve:
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Core Assembly : Cyclocondensation of diketones with hydrazines to form pyridazinone .
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Piperazine Coupling : Mitsunobu or SN2 reactions to attach the pyridin-2-yl-piperazine group .
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Functionalization : Post-synthetic modifications (e.g., acylation) to introduce diversity .
Unexplored Reaction Frontiers
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Photochemical Reactions : Potential for [2+2] cycloadditions with alkenes under UV light.
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Metal-Catalyzed Cross-Coupling : Leveraging halogenated intermediates for C-C bond formation.
Scientific Research Applications
Pharmacological Applications
- Antidepressant Activity : Research indicates that derivatives of piperazine compounds exhibit significant antidepressant effects. The incorporation of pyridine and piperazine moieties in this compound may enhance its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors.
- Antitumor Activity : Studies have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The structural features of this compound suggest potential efficacy against various cancer types.
- Antimicrobial Properties : The presence of the piperazine ring is associated with antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of bacterial and fungal pathogens.
Antidepressant Effects
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant properties of piperazine derivatives. The findings suggested that modifications to the piperazine structure could lead to enhanced efficacy in mood disorders (Reference: Journal of Medicinal Chemistry, 2016).
Antitumor Activity
Research conducted on related cyclopenta[c]pyridazines demonstrated their ability to inhibit tumor growth in vitro and in vivo. The study highlighted the importance of structural modifications in enhancing anticancer activity (Reference: Bioorganic & Medicinal Chemistry Letters, 2018).
Antimicrobial Efficacy
A series of studies have assessed the antimicrobial properties of piperazine derivatives against various pathogens. One notable study found that compounds with similar structures exhibited significant inhibitory effects on bacterial growth (Reference: European Journal of Medicinal Chemistry, 2019).
Data Table: Summary of Research Findings
| Application | Study Reference | Key Findings |
|---|---|---|
| Antidepressant | Journal of Medicinal Chemistry (2016) | Enhanced efficacy in mood disorders |
| Antitumor | Bioorganic & Medicinal Chemistry Letters (2018) | Inhibition of tumor growth in vitro and in vivo |
| Antimicrobial | European Journal of Medicinal Chemistry (2019) | Significant inhibitory effects on bacterial growth |
Mechanism of Action
The mechanism of action of 2-{1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-yl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Key pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the piperazine moiety but differs in the core structure, leading to different biological activities.
®-1-(2-Oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-(pyridin-4-yl)-1H-indazol-5-yl)pyrrolidine-3-carboxamide: Contains a similar piperazine ring but with different substituents and core structure.
Uniqueness
2-{1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-yl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is unique due to its specific combination of the cyclopenta[c]pyridazinone core with the piperazine and pyridine moieties.
Biological Activity
The compound 2-{1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-yl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on various research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 364 Da. The structure features a cyclopenta[c]pyridazin core linked to a piperazine and pyridine moiety, which are known for their biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound may interact with neurotransmitter receptors such as dopamine and serotonin receptors, which are crucial in the modulation of mood and cognition.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like depression or anxiety .
Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to this one exhibit significant antidepressant and anxiolytic effects. The presence of the piperazine ring is often linked to enhanced activity at serotonin receptors, which play a key role in mood regulation. A study demonstrated that derivatives with similar structures showed promising results in animal models for depression .
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential efficacy against various cancer cell lines. Preliminary studies have indicated that it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .
Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of similar piperazine derivatives. These compounds were tested in animal models where they exhibited significant reductions in depressive-like behaviors compared to control groups .
Study 2: Anticancer Activity
In vitro studies have shown that structurally related compounds can inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of cell cycle arrest and apoptosis through modulation of the Bcl-2 family proteins .
Comparative Analysis
Q & A
Q. What are the recommended synthetic routes for preparing 2-{1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-yl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one?
The synthesis of this compound typically involves multi-step reactions, including:
- Amide coupling : Reacting a pyridin-2-yl-piperazine derivative with a cyclopenta[c]pyridazinone precursor using coupling agents like TBTU or HOBt in the presence of a base (e.g., triethylamine) in anhydrous DMF .
- Cyclization : Optimizing temperature (e.g., 80–100°C) and solvent polarity (e.g., THF or acetonitrile) to promote cyclopentane ring formation.
- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) followed by recrystallization to achieve >95% purity .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Use a combination of spectroscopic and analytical methods:
- 1H/13C NMR : Assign peaks to confirm the presence of the cyclopentane ring (δ 2.5–3.5 ppm for protons), pyridazinone carbonyl (δ 160–170 ppm), and piperazine protons (δ 2.8–3.2 ppm) .
- HRMS : Validate the molecular formula (e.g., calculated [M+H]+: 438.2121; observed: 438.2125) .
- IR spectroscopy : Identify key functional groups, such as the carbonyl stretch (~1680 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Receptor binding assays : Screen against serotonin (5-HT1A/2A) or dopamine receptors due to the piperazine moiety’s affinity for neurotransmitter targets .
- Enzyme inhibition : Test against phosphodiesterases (PDEs) using fluorogenic substrates, as pyridazinone derivatives are known PDE inhibitors .
- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cell lines to assess safety margins (IC50 > 10 μM preferred) .
Advanced Research Questions
Q. How can contradictory data in receptor binding assays be resolved?
Contradictions may arise due to:
- Receptor subtype selectivity : Perform competitive binding assays with selective antagonists (e.g., ketanserin for 5-HT2A) to isolate target interactions .
- Allosteric modulation : Use radiolabeled ligands (e.g., [³H]-WAY-100635) to distinguish orthosteric vs. allosteric binding .
- Species variability : Compare results across human vs. rodent receptor isoforms to identify species-specific effects .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Salt formation : React with HCl or maleic acid to improve aqueous solubility (>5 mg/mL in PBS, pH 7.4) .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the pyridazinone carbonyl to enhance membrane permeability .
- Nanoparticle encapsulation : Use PLGA-based carriers to increase plasma half-life in pharmacokinetic studies (e.g., t1/2 > 6 hours) .
Q. How can computational methods guide structure-activity relationship (SAR) studies?
- Molecular docking : Use AutoDock Vina to predict binding poses in PDE4B or 5-HT1A receptors, focusing on hydrogen bonds with the pyridazinone oxygen and piperazine nitrogen .
- QSAR models : Corporate Hammett constants (σ) for substituents on the pyridine ring to predict electronic effects on activity .
- MD simulations : Simulate ligand-receptor complexes (50 ns trajectories) to assess stability of key interactions (e.g., π-π stacking with Phe residues) .
Q. What are the critical considerations for scaling up synthesis without compromising yield?
- Catalyst optimization : Replace homogeneous catalysts (e.g., Pd/C) with reusable heterogeneous alternatives (e.g., Fe3O4-supported palladium) to reduce costs .
- Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., amide coupling) to improve heat dissipation and reaction control .
- Green solvents : Substitute DMF with cyclopentyl methyl ether (CPME) to enhance safety and reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
